molecular formula C15H13ClN6O B11138906 2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide

2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11138906
M. Wt: 328.75 g/mol
InChI Key: ZBOGMNYWWONCFF-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a pyridyl ethyl chain, and a tetraazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core. This can be achieved by reacting 2-chlorobenzoic acid with an appropriate amine under acidic conditions to form the benzamide.

    Introduction of the Pyridyl Ethyl Chain: The next step involves the introduction of the pyridyl ethyl chain. This can be done by reacting the benzamide with 4-pyridyl ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Tetraazolyl Group: The final step involves the formation of the tetraazolyl group. This can be achieved by reacting the intermediate compound with sodium azide under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl ethyl chain.

    Reduction: Reduction reactions can occur at the chloro group, converting it to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium thiolate.

Major Products

    Oxidation: Oxidation of the pyridyl ethyl chain can lead to the formation of pyridyl carboxylic acids.

    Reduction: Reduction of the chloro group can yield the corresponding benzamide without the chloro substituent.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or specific binding affinities.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors, kinases, and ion channels.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(4-pyridyl)ethyl]-benzamide: Lacks the tetraazolyl group, which may reduce its binding affinity or specificity.

    N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Lacks the chloro group, which may affect its reactivity and chemical stability.

    2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)aniline: Contains an aniline group instead of a benzamide, which may alter its biological activity.

Uniqueness

The presence of both the chloro group and the tetraazolyl group in 2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide makes it unique. These functional groups can enhance its binding affinity, specificity, and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13ClN6O

Molecular Weight

328.75 g/mol

IUPAC Name

2-chloro-N-(2-pyridin-4-ylethyl)-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H13ClN6O/c16-14-2-1-12(22-10-19-20-21-22)9-13(14)15(23)18-8-5-11-3-6-17-7-4-11/h1-4,6-7,9-10H,5,8H2,(H,18,23)

InChI Key

ZBOGMNYWWONCFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)C(=O)NCCC3=CC=NC=C3)Cl

Origin of Product

United States

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